molecular formula C14H21N3O2S B1522878 tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate CAS No. 1303890-55-2

tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate

Cat. No.: B1522878
CAS No.: 1303890-55-2
M. Wt: 295.4 g/mol
InChI Key: FNHCGXRECIRFHL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the compound's complex structural architecture through International Union of Pure and Applied Chemistry naming conventions. The complete International Union of Pure and Applied Chemistry designation for this compound is tert-butyl 2-amino-1-(3-pyridinyl)-2-thioxoethyl(ethyl)carbamate, which provides detailed insight into the molecular connectivity and functional group arrangement. The structural identification encompasses multiple key components including the tert-butyl carbamate protecting group, the pyridin-3-yl aromatic heterocycle, the carbamothioyl moiety containing both nitrogen and sulfur functionalities, and the N-ethyl substitution pattern.

The molecular structure incorporates several distinct functional domains that contribute to its overall chemical behavior and potential biological activity. The pyridine ring system, positioned at the 3-position relative to the attached methyl carbon, provides aromatic character and potential coordination sites through the nitrogen heteroatom. The carbamothioyl group introduces both electrophilic and nucleophilic sites within the molecule, while the tert-butyl carbamate serves as a protecting group commonly employed in organic synthesis. The N-ethyl substitution adds to the molecular complexity and may influence both chemical reactivity and biological interactions.

Table 1: Molecular Identifiers and Structural Data for this compound

Property Value Reference
Chemical Abstracts Service Number 1303890-55-2
Molecular Formula C14H21N3O2S
Molecular Weight 295.41 g/mol
Molecular Descriptor Language Number MFCD18089517
International Chemical Identifier 1S/C14H21N3O2S/c1-5-17(13(18)19-14(2,3)4)11(12(15)20)10-7-6-8-16-9-10/h6-9,11H,5H2,1-4H3,(H2,15,20)
International Chemical Identifier Key FNHCGXRECIRFHL-UHFFFAOYSA-N
Physical Form Powder
Purity 95%

The International Chemical Identifier and International Chemical Identifier Key provide standardized representations of the molecular structure that enable precise identification across chemical databases and literature sources. These identifiers serve as universal molecular signatures that facilitate accurate chemical communication and data exchange within the scientific community.

Historical Context in Carbamate and Thiocarbamate Research

The historical development of carbamate chemistry traces its origins to the discovery of physostigmine, a methyl carbamate ester isolated from Calabar bean seeds in 1864, which marked the beginning of systematic carbamate research. European missionaries in West Africa during the 19th century first documented the biological activity of carbamate compounds when they observed local tribes using white extracts from Calabar beans as ordeal poisons in witchcraft trials. The active alkaloid component, subsequently named physostigmine by Jobst and Hesse in 1864, established the foundation for understanding carbamate biological activity and mechanism of action.

The evolution of carbamate research expanded significantly during the 1930s with the synthesis of aliphatic esters of carbamic acid, leading to the development and introduction of carbamate pesticides initially marketed as fungicides. The broader utilization of carbamate compounds began in 1959 when carbaryl was registered as the first carbamate pesticide for use in the United States, demonstrating the practical applications of these chemical entities. Recent studies have shown that incorporating carbamate groups in molecules increases the biological activity of active pharmacophores of structurally different natural or synthesized compounds, with examples including fumagillin derivatives showing 50-fold increased antitumor potency and betulinic acid carbamate derivatives exhibiting 12-fold enhanced activity with reduced cytotoxicity.

Thiocarbamate research developed as a parallel track to traditional carbamate chemistry, with these sulfur analogues offering distinct chemical and biological properties. The Riemschneider thiocarbamate synthesis, discovered by German chemist Randolph Riemschneider in 1951, provided a more efficient method for producing thiocarbamates through the conversion of alkyl or aryl thiocyanates under acidic conditions. Thiocarbamate compounds found significant application as herbicides, with thiocarbamate-based formulations introduced in 1957 and representing a $200,000,000 market by 2017. The development of various thiocarbamate herbicides including prosulfocarb, pebulate, molinate, and others demonstrated the versatility and effectiveness of this chemical class.

Contemporary research has revealed that dithiocarbamates possess multifaceted effects relying mainly on metal binding abilities and high reactivity with thiol groups, leading to Food and Drug Administration approval of disulfiram and its metabolite diethyldithiocarbamate in clinical trials against cancer, human immunodeficiency virus, and Lyme disease. Recent synthetic methodologies have unveiled novel approaches for the straightforward transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas, utilizing tert-butoxide lithium as the sole base and obviating the necessity for hazardous reagents and metal catalysts.

Position Within Pyridine-Derived Organothio Compounds

The classification of this compound within pyridine-derived organothio compounds reflects its unique position at the intersection of multiple chemical families. Pyridine represents the simplest and most common mononitrogen-containing six-membered heteroaromatic compound with the molecular formula C5H5N, serving as the parent compound for the pyridine class of chemicals. The incorporation of pyridine scaffolds in pharmaceutical compounds has demonstrated significant biological activity, with many naturally occurring compounds possessing pyridine nuclei being considered alkaloids with notable therapeutic applications.

The pyridine ring system in this compound provides characteristic chemical properties including water miscibility, basicity comparable to tertiary amines, and the ability to form hydrogen bonds through lone pair electrons on the sp2 hybridized nitrogen atom. The presence of the nonconjugated lone pair electrons on the nitrogen atom governs pyridine's basicity and enables its interaction with enzymes and other biological targets, making it a viable factor for regioselective and catalytic carbon-hydrogen functionalization. Due to pyridine's basic nature, it can form stable salts when treated with stronger acids or alkyl halides through the Menshutkin reaction, and it can be used to neutralize acids produced in chemical reactions.

Table 2: Comparative Analysis of Related Pyridine-Carbamate Compounds

Compound Molecular Formula Molecular Weight Structural Features Reference
This compound C14H21N3O2S 295.41 g/mol Thiocarbamate, N-ethyl substitution
ethyl N-(pyridin-3-yl)carbamate C8H10N2O2 166.18 g/mol Simple carbamate, no thio group
pyridin-3-yl N-[2-(methylamino)ethyl]carbamate C9H13N3O2 195.22 g/mol Methylamino ethyl substitution
tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate C11H13F3N2O2 262.23 g/mol Trifluoromethyl substitution

The organothio component of this compound introduces sulfur chemistry that significantly influences both chemical reactivity and biological activity. Thiocarbamates represent sulfur analogues of carbamates that exist in two isomeric forms: O-thiocarbamates with the structure ROC(=S)NR2 and S-thiocarbamates with the structure RSC(=O)NR2. The incorporation of sulfur functionality enables unique reaction pathways including the Newman-Kwart rearrangement, where O-thiocarbamates can isomerize to S-thiocarbamates under high temperature conditions, providing an important method for thiophenol synthesis.

Within the broader context of pyridine-derived organothio compounds, this molecule represents an advanced synthetic target that combines the aromatic stability and biological activity of pyridine with the versatile reactivity of thiocarbamate functionality. The structural complexity arising from the integration of multiple functional groups positions this compound as a valuable intermediate for pharmaceutical development and synthetic methodology exploration. Research has demonstrated that polysubstituted and ring-fused pyridines exhibit considerable antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus, while electron-withdrawing groups in substituted pyridines and electron-donating groups in ring-fused pyridines enhance antibacterial potentiality.

Properties

IUPAC Name

tert-butyl N-(2-amino-1-pyridin-3-yl-2-sulfanylideneethyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-5-17(13(18)19-14(2,3)4)11(12(15)20)10-7-6-8-16-9-10/h6-9,11H,5H2,1-4H3,(H2,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHCGXRECIRFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C1=CN=CC=C1)C(=S)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate is a carbamate derivative with a molecular formula of C_{13}H_{18}N_{2}O_{2}S and a molecular weight of 295.41 g/mol. This compound, characterized by the presence of a pyridine ring and a thioamide functional group, has garnered interest in various biological applications, including antibacterial and antifungal activities.

The compound is synthesized through organic synthesis methods that involve specific reagents and conditions tailored to achieve desired purity and structural integrity. The synthesis typically results in a white powder form, which is stable at room temperature with a purity of approximately 95% .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The compound showed minimal inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .

Antifungal Activity

Molecular docking studies have explored the antifungal effects of this compound alongside other derivatives. The computational modeling techniques employed indicate that the thioamide functionality may enhance the interaction with fungal targets, leading to increased efficacy against fungal pathogens. The specific mechanisms remain under investigation but suggest a promising avenue for antifungal drug development .

Neuroprotective Effects

In addition to its antimicrobial properties, preliminary studies suggest potential neuroprotective effects. A related compound (M4), which shares structural similarities, has been shown to inhibit amyloid-beta aggregation and reduce cytotoxicity in astrocytes induced by amyloid-beta peptides. This suggests that this compound may also have implications in neurodegenerative disease research, particularly Alzheimer's disease .

Case Studies

StudyFocusFindings
Antibacterial Activity Evaluation against MRSA and VREfmDemonstrated MICs comparable to conventional antibiotics
Antifungal Activity Molecular docking studiesEnhanced binding affinity to fungal targets due to thioamide group
Neuroprotective Effects In vitro studies on astrocytesReduced cell death induced by Aβ 1-42; moderate protective effect observed

Scientific Research Applications

Pharmaceutical Applications

  • Arginase Inhibition :
    • Research indicates that derivatives of this compound may act as inhibitors of arginase, an enzyme involved in the urea cycle. Arginase inhibitors are of interest for their potential to treat conditions associated with elevated levels of L-arginine, such as certain cancers and cardiovascular diseases. A study demonstrated that related compounds exhibited potency against human arginase isoforms with IC50 values ranging from 0.1 nM to 100 nM .
  • Antimicrobial Activity :
    • The increasing resistance of bacteria to existing antibiotics necessitates the development of new antimicrobial agents. Compounds similar to tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate have been screened for activity against multidrug-resistant strains of both Gram-positive and Gram-negative bacteria. This screening process is crucial in identifying potential candidates for further optimization and development .
  • Ferroportin Inhibition :
    • Recent patents have highlighted the use of compounds like this compound as ferroportin inhibitors. Ferroportin is a key regulator of iron homeostasis in the body, and its inhibition could be beneficial in treating diseases related to iron metabolism disorders, such as anemia of chronic disease .

Case Study 1: Inhibition of Arginase

In a study published by MDPI, researchers synthesized various arginase inhibitors, including derivatives related to this compound. These compounds were tested for their ability to inhibit arginase activity in vitro. The results indicated significant inhibition, suggesting their potential therapeutic role in managing conditions linked to arginine metabolism .

Case Study 2: Antimicrobial Screening

A comprehensive screening was conducted on a library of compounds, including those with structural similarities to this compound. The study aimed to identify effective antimicrobial agents against resistant bacterial strains. The findings revealed several promising candidates that showed efficacy against both Gram-positive and Gram-negative bacteria, warranting further investigation into their mechanisms of action .

Comparison with Similar Compounds

Key Observations :

Thiourea vs. Oxygen-Based Groups: The target compound’s carbamothioyl group distinguishes it from oxygen-containing analogs (e.g., methoxy or carbonate groups in ). Thiourea derivatives exhibit stronger hydrogen-bond donor capacity and enhanced metal-binding affinity compared to carbamates or ethers.

Substituent Position : Pyridin-3-yl derivatives (target and ) contrast with pyridin-2-yl analogs (e.g., ), altering electronic distribution and steric interactions.

Physicochemical and Reactivity Trends

  • Solubility: The thiourea group in the target compound may reduce solubility in nonpolar solvents compared to methoxy- or chloro-substituted analogs due to polarizable sulfur atoms.
  • Stability : Tert-butyl carbamates are generally hydrolytically stable under basic conditions, but the thiourea moiety may introduce sensitivity to oxidative degradation.
  • Synthetic Utility : The ethyl-carbamate group offers a sterically protected amine for selective deprotection, a feature absent in simpler carbamates like .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate can be divided into three main stages:

Each step requires careful control of reaction conditions, reagents, and purification to achieve the desired compound with high purity and yield.

Step 1: Preparation of Pyridin-3-ylmethyl Carbamate Intermediate

A key intermediate is tert-butyl (pyridin-3-ylmethyl)carbamate, which can be synthesized by protection of the amino group on the pyridin-3-ylmethylamine using tert-butyl carbamate (Boc) protecting group.

  • Reagents and Conditions:

    • Starting from pyridin-3-ylmethylamine
    • Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate
    • Solvent: typically dichloromethane or ethyl acetate
    • Temperature: 0°C to room temperature
    • Reaction time: 2–4 hours
  • Outcome:
    Formation of tert-butyl (pyridin-3-ylmethyl)carbamate with moderate to high yields (60–85%) depending on precise conditions.

Step 2: Introduction of the N-Ethylcarbamate Group

The N-ethylcarbamate functionality is introduced by alkylation or carbamoylation of the nitrogen atom on the carbamate intermediate.

  • Reagents and Conditions:

    • Alkylating agent: ethyl chloroformate or ethyl isocyanate
    • Base: triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge HCl
    • Solvent: dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0°C to room temperature
    • Reaction time: 1–3 hours
  • Notes:
    Careful stoichiometric control is necessary to avoid over-alkylation or side reactions.

Step 3: Incorporation of the Carbamothioyl Group

The carbamothioyl group (-CSNH-) is introduced typically via reaction of the carbamate intermediate with thiophosgene or by using isothiocyanates.

  • Method A: Using Thiophosgene

    • Reaction of the amine intermediate with thiophosgene in the presence of a base
    • Solvent: dichloromethane
    • Temperature: 0°C to room temperature
    • Reaction time: 1–2 hours
    • Caution: Thiophosgene is toxic and requires careful handling.
  • Method B: Using Isothiocyanates

    • Reaction of the amine intermediate with an appropriate isothiocyanate derivative
    • Solvent: dichloromethane or acetonitrile
    • Temperature: room temperature
    • Reaction time: 2–4 hours
  • Outcome:
    Formation of the desired carbamothioyl derivative with yields typically in the range of 50–75%.

Data Table: Summary of Preparation Methods

Step Reaction Type Reagents/Conditions Solvent Temperature Reaction Time Yield (%) Notes
1 Boc Protection Boc2O, Triethylamine DCM/EtOAc 0°C to RT 2–4 hours 60–85 Protects pyridin-3-ylmethylamine
2 N-Ethylcarbamate Formation Ethyl chloroformate, Triethylamine DCM/THF 0°C to RT 1–3 hours 65–80 Alkylation/carbamoylation
3 Carbamothioyl Group Addition Thiophosgene or Isothiocyanate, Base DCM/Acetonitrile 0°C to RT 1–4 hours 50–75 Thiophosgene toxic; alternative isothiocyanates preferred

Detailed Research Findings

Reduction and Protection Techniques

  • Lithium aluminium hydride (LAH) reduction of ethyl 5-(tert-butoxycarbonylamino)picolinate to tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate has been reported with a 78% yield in diethyl ether at 0°C over 3.5 hours, highlighting efficient reduction and protection strategies in pyridine derivatives.

Carbamothioyl Functionalization

  • Patents and literature indicate that carbamothioyl groups can be introduced by reaction with thiophosgene derivatives or via nucleophilic substitution using isothiocyanates, often requiring bases like triethylamine or 4-dimethylaminopyridine (DMAP) as catalysts.

  • The use of safer and more selective reagents such as carbonyldiimidazole (CDI) in combination with thiolating agents has been explored to improve yields and reduce toxic by-products.

Purification and Characterization

  • Purification of intermediates and final products typically involves standard chromatographic techniques such as silica gel column chromatography using solvents like ethyl acetate/hexane mixtures.

  • Characterization is performed by NMR spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting pyridine-3-ylmethylamine derivatives with tert-butyl carbamates in the presence of a base (e.g., potassium carbonate or sodium hydride) and polar aprotic solvents like DMF or THF. Temperature control (60–80°C) minimizes side reactions, while slow addition of reagents reduces exothermic side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥90% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    1H NMR confirms the tert-butyl group (singlet at ~1.4 ppm) and pyridin-3-yl protons (distinct aromatic splitting). 13C NMR identifies carbamate carbonyls (~150–155 ppm) and thiourea carbons (~180 ppm).
  • IR Spectroscopy:
    Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) validate functional groups.
  • Mass Spectrometry (HRMS):
    Exact mass matching (±3 ppm) confirms molecular formula. X-ray crystallography (if crystals form) resolves stereoelectronic effects in the pyridine-carbamate linkage .

Advanced: How does the electronic structure of the pyridine ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The pyridin-3-yl group’s electron-withdrawing nature activates the adjacent methylene carbon for nucleophilic attack. Computational studies (DFT at B3LYP/6-311+G(d,p)) show partial positive charge on the methylene carbon, facilitating substitution. Substituents at the pyridine 4-position (e.g., electron-donating groups) reduce reactivity by ~40%, as shown in Hammett plot analyses. Solvent polarity (dielectric constant >15) further stabilizes transition states .

Advanced: What computational methods model interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    Simulates binding to enzymes (e.g., kinases) using PyMOL for visualization. Focus on hydrogen bonds between the carbamate oxygen and catalytic lysine residues.
  • MD Simulations (GROMACS):
    Assess stability of ligand-protein complexes over 100 ns. RMSD values >2.5 Å indicate poor binding.
  • QSAR Models:
    Correlate thiourea substituents (Hammett σ values) with IC50 data to predict activity against cysteine proteases .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activities?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions: Varying pH (6.5 vs. 7.4) alters protonation states of the pyridine ring, affecting IC50 by 2–3 fold.
  • Impurity Profiles: Byproducts (e.g., des-thiocarbamoyl analogs) at >5% levels falsely enhance/inhibit activity. Use HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile) to verify purity.
  • Cell Line Variability: CYP450 expression differences in HEK293 vs. HeLa cells impact metabolic stability. Normalize data to cytochrome activity .

Advanced: What strategies optimize regioselectivity in functionalizing the pyridin-3-yl moiety?

Methodological Answer:

  • Directed Ortho-Metalation:
    Use LDA (2.5 equiv) at −78°C to deprotonate the pyridine 4-position, followed by electrophilic quenching (e.g., I2) for iodination.
  • Cross-Coupling (Suzuki-Miyaura):
    Pd(PPh3)4 (5 mol%) with arylboronic acids (1.2 equiv) in dioxane/H2O (3:1) at 90°C installs aryl groups at the 4-position with >85% yield. Monitor by TLC (Rf 0.3 in EtOAc) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods due to potential dust formation (particle size <10 µm).
  • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste. No GHS hazards are reported for structurally similar tert-butyl carbamates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate
Reactant of Route 2
tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate

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